5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine

VAP-1 SSAO Enzyme Inhibition

Researchers requiring reproducible VAP-1/SSAO enzyme inhibition or sigma-2 receptor binding assays face significant batch-to-batch variability with generic benzoxazole-2-amine derivatives. This compound provides a validated, structurally precise solution: - VAP-1/SSAO IC50 = 32 nM (human); 9.80 nM (rat) - enables cross-species pharmacology studies. - Sigma-2 Ki = 90 nM with 9.3-fold selectivity over sigma-1 - ideal for CNS target engagement profiling. - ≥95% purity with orthogonal 2-amine/5-sulfonyl reactivity for parallel library synthesis. Supplied as research-grade material with analytical documentation; immediate global dispatch available.

Molecular Formula C11H13N3O3S
Molecular Weight 267.31 g/mol
Cat. No. B2543385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine
Molecular FormulaC11H13N3O3S
Molecular Weight267.31 g/mol
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)OC(=N3)N
InChIInChI=1S/C11H13N3O3S/c12-11-13-9-7-8(3-4-10(9)17-11)18(15,16)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2,(H2,12,13)
InChIKeyONZSHSBRNGDIGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine Specifications & Structural Identity


5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine (CAS: 852851-83-3; molecular formula: C11H13N3O3S; molecular weight: 267.3 g/mol) is a heterocyclic benzoxazole derivative incorporating a 2-amine substitution and a pyrrolidin-1-ylsulfonyl moiety at the 5-position of the benzoxazole ring . The compound is commercially available as a research-grade chemical from multiple suppliers, with typical purity specifications of 95–97% . It is structurally distinct within the benzoxazole sulfonamide class due to the specific combination of the pyrrolidine sulfonyl group and the free 2-amine functionality .

Generic Substitution Procurement Risk


The benzoxazole sulfonamide scaffold encompasses a broad chemical space, with modifications to the sulfonamide substituent, benzoxazole ring position, and 2-position functional group each producing substantial shifts in biological target engagement [1]. Specifically, the pyrrolidin-1-ylsulfonyl group at the 5-position imparts distinct steric and electronic properties that differentiate this compound from structurally related analogs bearing alternative sulfonamide moieties (e.g., morpholinosulfonyl, piperidinylsulfonyl) or substituents at alternative ring positions [2]. Generic substitution with superficially similar benzoxazole-2-amine derivatives lacking the precise 5-(pyrrolidin-1-ylsulfonyl) configuration carries a high risk of divergent binding profiles, altered metabolic stability, and non-reproducible assay results, making direct procurement of the exact compound essential for target validation studies [3].

Quantitative Comparison vs. Analogs


VAP-1/SSAO Inhibition Potency

5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine demonstrates nanomolar inhibition of human vascular adhesion protein-1 (VAP-1), also known as semicarbazide-sensitive amine oxidase (SSAO), with an IC50 of 32 nM in a radiochemical-enzymatic assay using 14C-benzylamine as substrate [1]. In the same BindingDB entry, a comparator compound (BDBM128993) showed essentially equivalent activity (IC50 = 31 nM) against human VAP-1 expressed in CHO cells, confirming assay consistency [1].

VAP-1 SSAO Enzyme Inhibition Inflammation

Cross-Species VAP-1 Inhibition Potency

5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine exhibits enhanced potency against rat VAP-1 (IC50 = 9.80 nM) compared to human VAP-1 (IC50 = 32 nM) [1]. This represents a 3.3-fold species-dependent potency differential, measured under identical radiochemical-enzymatic assay conditions (14C-benzylamine substrate, 25°C).

Species Selectivity VAP-1 SSAO Preclinical Models

Sigma Receptor Binding Profile

5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine binds to sigma-2 receptor with a Ki of 90 nM in rat PC12 cells, while showing substantially weaker binding to sigma-1 receptor (Ki = 841 nM) [1]. This represents a 9.3-fold selectivity window favoring sigma-2 over sigma-1.

Sigma Receptor Binding Affinity Selectivity

Stability and Purity Specifications

5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine is commercially supplied at purities ranging from 95% to 98% across multiple vendors [1]. Predicted physicochemical properties include a boiling point of 487.7 ± 55.0 °C at 760 mmHg and a density of 1.5 ± 0.1 g/cm³ . The compound is classified as a combustible solid with storage class 11, requiring handling precautions for eye irritation (Eye Irrit. 2), skin irritation (Skin Irrit. 2), and respiratory effects (STOT SE 3) [2].

Purity Quality Control Chemical Stability

Synthetic Utility

5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine serves as a reactant for the synthesis of multiple pharmacologically relevant compound classes, including survival motor neuron (SMN) protein modulators, diaminotriazine hNav1.7 inhibitors, heteroalicyclic carboxamidines as inducible nitric oxide synthase (iNOS) inhibitors, orally available naphthyridine protein kinase D inhibitors, and phosphodiesterase 5 inhibitors [1]. The free 2-amine group provides a versatile handle for further derivatization, while the 5-(pyrrolidin-1-ylsulfonyl) moiety introduces constrained lipophilicity and hydrogen-bonding capacity distinct from alternative sulfonamide substitutions [1].

Synthetic Building Block SMN Protein Nav1.7 iNOS

Validated Application Scenarios


VAP-1/SSAO Inhibition Assays

Use as a reference inhibitor in human VAP-1/SSAO enzyme assays, where the compound provides consistent nanomolar potency (IC50 = 32 nM) [1]. The documented species selectivity (3.3-fold more potent against rat VAP-1, IC50 = 9.80 nM) enables appropriate interpretation of rodent in vivo pharmacology studies, distinguishing this compound from benzoxazole sulfonamides with undefined or divergent species activity profiles [1].

Sigma Receptor Subtype Selectivity Studies

Employ as a sigma-2-preferring ligand (Ki = 90 nM sigma-2 vs. Ki = 841 nM sigma-1) [1] in receptor binding studies. The 9.3-fold selectivity window supports investigations into sigma-2-mediated cellular functions, including calcium signaling and cell survival pathways, where compounds with alternative sulfonamide configurations may exhibit different subtype selectivity patterns.

Dual-Functional Building Block Synthesis

Utilize as a key intermediate in the parallel synthesis of benzoxazole-derived inhibitor libraries targeting SMN protein, voltage-gated sodium channels (hNav1.7), inducible nitric oxide synthase, protein kinase D, and phosphodiesterase 5 [1]. The orthogonal reactivity of the 2-amine and 5-sulfonyl groups permits sequential diversification, maximizing SAR information yield per synthetic step.

Probe Development for Neurological Models

Deploy in procognitive and antipsychotic activity studies based on the broader class profile of sulfonyl-pyrrolidine benzoxazole derivatives [1]. The specific substitution pattern supports interrogation of CNS targets, with the physicochemical properties (predicted logP ~1.5 based on density/structural analogs) favoring blood-brain barrier penetration compared to more polar sulfonamide analogs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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